Victoria blue B
Victoria blue B
Victoria blue B is an iminium salt composed of 4-{(4-anilinonaphthalen-1-yl)[4-(dimethylamino)phenyl]methylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium and chloride ions in a 1:1 ratio. It binds to nucleic acids and can be used in standardised staining techniques suitable for automated cell-pattern recognition. It has a role as a histological dye and a fluorochrome. It is an iminium salt and an organic chloride salt. It contains a victoria blue B(1+).
Brand Name:
Vulcanchem
CAS No.:
2580-56-5
VCID:
VC0147729
InChI:
InChI=1S/C33H31N3.ClH/c1-35(2)27-18-14-24(15-19-27)33(25-16-20-28(21-17-25)36(3)4)31-22-23-32(30-13-9-8-12-29(30)31)34-26-10-6-5-7-11-26;/h5-23H,1-4H3;1H
SMILES:
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[NH+]C3=CC=CC=C3)C4=CC=CC=C24)C5=CC=C(C=C5)N(C)C.[Cl-]
Molecular Formula:
C33H32ClN3
Molecular Weight:
506.1 g/mol
Victoria blue B
CAS No.: 2580-56-5
Reference Standards
VCID: VC0147729
Molecular Formula: C33H32ClN3
Molecular Weight: 506.1 g/mol
CAS No. | 2580-56-5 |
---|---|
Product Name | Victoria blue B |
Molecular Formula | C33H32ClN3 |
Molecular Weight | 506.1 g/mol |
IUPAC Name | [4-[bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-phenylazanium;chloride |
Standard InChI | InChI=1S/C33H31N3.ClH/c1-35(2)27-18-14-24(15-19-27)33(25-16-20-28(21-17-25)36(3)4)31-22-23-32(30-13-9-8-12-29(30)31)34-26-10-6-5-7-11-26;/h5-23H,1-4H3;1H |
Standard InChIKey | LLWJPGAKXJBKKA-UHFFFAOYSA-N |
SMILES | CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[NH+]C3=CC=CC=C3)C4=CC=CC=C24)C5=CC=C(C=C5)N(C)C.[Cl-] |
Canonical SMILES | CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[NH+]C3=CC=CC=C3)C4=CC=CC=C24)C5=CC=C(C=C5)N(C)C.[Cl-] |
Description | Victoria blue B is an iminium salt composed of 4-{(4-anilinonaphthalen-1-yl)[4-(dimethylamino)phenyl]methylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium and chloride ions in a 1:1 ratio. It binds to nucleic acids and can be used in standardised staining techniques suitable for automated cell-pattern recognition. It has a role as a histological dye and a fluorochrome. It is an iminium salt and an organic chloride salt. It contains a victoria blue B(1+). |
Synonyms | 4-(alpha-(4-anilino-1-naphthyl)-p-dimethylamino)benzylidene-2,5-cyclohexadien-1-ylidenedimethyl ammonium chloride Basic Blue 26 Victoria blue B |
PubChem Compound | 17407 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume